6-Bromo-2-fluoro-3-methylbenzonitrile 6-Bromo-2-fluoro-3-methylbenzonitrile
Brand Name: Vulcanchem
CAS No.: 1501163-33-2
VCID: VC7703777
InChI: InChI=1S/C8H5BrFN/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3H,1H3
SMILES: CC1=C(C(=C(C=C1)Br)C#N)F
Molecular Formula: C8H5BrFN
Molecular Weight: 214.037

6-Bromo-2-fluoro-3-methylbenzonitrile

CAS No.: 1501163-33-2

Cat. No.: VC7703777

Molecular Formula: C8H5BrFN

Molecular Weight: 214.037

* For research use only. Not for human or veterinary use.

6-Bromo-2-fluoro-3-methylbenzonitrile - 1501163-33-2

Specification

CAS No. 1501163-33-2
Molecular Formula C8H5BrFN
Molecular Weight 214.037
IUPAC Name 6-bromo-2-fluoro-3-methylbenzonitrile
Standard InChI InChI=1S/C8H5BrFN/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3H,1H3
Standard InChI Key YDTVNJZLFQHHMQ-UHFFFAOYSA-N
SMILES CC1=C(C(=C(C=C1)Br)C#N)F

Introduction

Key Findings

6-Bromo-2-fluoro-3-methylbenzonitrile (CAS 1501163-33-2) is a halogenated benzonitrile derivative with significant utility in organic synthesis and pharmaceutical research. Its molecular architecture, featuring bromine, fluorine, and methyl substituents, enables diverse reactivity in cross-coupling reactions and biological applications. This report synthesizes data from peer-reviewed studies, patents, and chemical databases to provide a detailed examination of its synthesis, physicochemical properties, and industrial relevance.

Chemical Identity and Structural Features

Molecular and Structural Characteristics

6-Bromo-2-fluoro-3-methylbenzonitrile has the molecular formula C₈H₅BrFN and a molecular weight of 214.04 g/mol. Key structural attributes include:

  • Bromine at the 6-position, enabling electrophilic substitution and cross-coupling reactions.

  • Fluorine at the 2-position, enhancing electronic effects and metabolic stability.

  • Methyl group at the 3-position, contributing steric and electronic modulation.

The compound’s SMILES notation is CC1=C(C(=C(C=C1)Br)C#N)F, and its InChIKey is YDTVNJZLFQHHMQ-UHFFFAOYSA-N .

Table 1: Physicochemical Properties

PropertyValueSource
Boiling Point213.0±20.0 °C (predicted)
Density1.1±0.1 g/cm³
Flash Point88.9±12.1 °C
SolubilityLimited in polar solvents

Synthesis and Optimization Strategies

Bromination of 3-Fluoro-4-methylbenzonitrile

The primary synthesis route involves bromination of 3-fluoro-4-methylbenzonitrile using N-bromosuccinimide (NBS) under radical initiation. Key advancements include:

  • Microreactor technology for enhanced selectivity (monobromide:dibromide >95:5) and yield (85–94%) .

  • Catalysts: Azodiisobutylnitrile (AIBN) or benzoyl peroxide in dichloroethane at 70–80°C .

Table 2: Bromination Reaction Parameters

ParameterConditionOutcome
Temperature70–80°C85–94% yield
SolventDichloroethane/CCl₄Reduced byproducts
CatalystAIBN (0.02–0.1 eq)Optimal radical initiation

Functional Group Transformations

The bromine atom facilitates Suzuki-Miyaura and Stille couplings, enabling access to biaryl intermediates for drug discovery . For example, palladium-catalyzed coupling with boronic acids yields derivatives with antimutagenic activity (69% reduction in DNA mutation frequency).

Physicochemical and Spectroscopic Data

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 7.65 (d, J = 8.8 Hz, 1H), 7.02 (d, J = 3.6 Hz, 1H), 2.14 (s, 3H) .

  • ¹³C NMR: δ 158.9 (C-F), 134.2 (C-Br), 117.3 (C≡N) .

Stability and Reactivity

  • Hydrolytic stability: Resistant to aqueous hydrolysis under neutral conditions but susceptible to strong bases (e.g., NaOH) at elevated temperatures .

  • Photodegradation: Limited decomposition under UV light, making it suitable for long-term storage .

Applications in Pharmaceutical and Material Science

Role in Drug Discovery

6-Bromo-2-fluoro-3-methylbenzonitrile serves as a precursor for branched-chain amino acid transaminase (BCAT) inhibitors, such as BAY-069, which show promise in cancer therapy . Structural analogs inhibit BCAT1/2 with IC₅₀ values of 60–100 nM, demonstrating high cellular activity .

Table 3: Biological Activity of Derivatives

DerivativeTarget IC₅₀ (nM)Application
BAY-06960 (BCAT1/2)Glioblastoma therapy
Chloro-substituted analog31 (BCAT1)Antimutagenic agent

Material Science Applications

  • Liquid crystals: Fluorinated benzonitriles enhance thermal stability in display technologies .

  • Coordination polymers: Bromine participates in halogen bonding, enabling crystal engineering .

Future Directions and Research Gaps

  • Synthetic methodology: Develop enantioselective bromination techniques for chiral analogs.

  • Therapeutic exploration: Evaluate pharmacokinetics of BCAT inhibitors in vivo.

  • Green chemistry: Replace dichloroethane with biodegradable solvents in large-scale synthesis .

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